molecular formula C51H74O21 B1236477 Fusacandin A CAS No. 166407-33-6

Fusacandin A

Cat. No. B1236477
CAS RN: 166407-33-6
M. Wt: 1023.1 g/mol
InChI Key: XRQGNAQBXJWDHO-BPNMBZMZSA-N
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Description

Fusacandin A is a natural product found in Fusarium sambucinum with data available.

Scientific Research Applications

Biosynthesis and Antifungal Properties

Fusacandin A, known for its antifungal properties, is produced by Paenibacillus polymyxa. Choi et al. (2008) investigated the fusaricidin synthetase gene (fusA) in P. polymyxa E681, revealing its crucial role in fusaricidin biosynthesis. The study emphasized fusA's involvement in generating various fusaricidins, confirming its antifungal activity against Fusarium oxysporum and highlighting its potential as an antifungal agent (Choi et al., 2008).

Antibacterial and Antimicrobial Effects

Fusidic acid, a fusacandin-related compound, exhibits notable activity against staphylococcal infections. Howden and Grayson (2006) discussed the emergence of fusidic acid resistance, particularly among methicillin-resistant Staphylococcus aureus (MRSA), due to monotherapy and topical application. The study underscores the necessity of combining fusidic acid with other agents for effective MRSA treatment and highlights its potential in treating chronic infections (Howden & Grayson, 2006).

Anticoagulant and Antithrombotic Properties

Studies on fucans, a class of sulfated polysaccharides rich in sulfated l-fucose, have shown significant anticoagulant and antithrombotic effects. Research on fucans isolated from various algae, such as Sargassum vulgare, revealed their potential in prolonging activated partial thromboplastin time (aPTT) and exhibiting high antithrombotic action in vivo. These findings suggest the potential use of fusacandin analogs in therapeutic applications related to blood coagulation and thrombosis prevention (Dore et al., 2013).

Antioxidant and Anti-inflammatory Effects

Fucoidans, closely related to fusacandin, have been studied for their antioxidant and anti-inflammatory properties. Phull and Kim (2017) explored the anti-inflammatory potential of fucoidan, highlighting its role in inhibiting inflammatory responses and regulating pro-inflammatory targets. This indicates the potential application of fusacandin analogs in treating inflammation-related ailments (Phull & Kim, 2017).

Anticancer Properties

Fusacandin-related compounds, like fucoidans and heterofucans, have shown promise in anticancer research. For example, Costa et al. (2011) discovered that heterofucans from the seaweed Sargassum filipendula induce apoptosis in HeLa cells. This finding opens the possibility of using fusacandin analogs as novel chemotherapeutics against certain types of cancer (Costa et al., 2011).

properties

CAS RN

166407-33-6

Product Name

Fusacandin A

Molecular Formula

C51H74O21

Molecular Weight

1023.1 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35+,36+,40-,41-,42-,43-,44+,45-,46+,47-,48+,49+,50-,51-/m0/s1

InChI Key

XRQGNAQBXJWDHO-BPNMBZMZSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)/C=C/C=C\CCCCC)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

SMILES

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

Canonical SMILES

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

synonyms

fusacandin A

Origin of Product

United States

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